molecular formula C7H13ClFN B13528829 (3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride

(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride

Cat. No.: B13528829
M. Wt: 165.63 g/mol
InChI Key: XVTHEXDGZVXHAT-VPEOJXMDSA-N
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Description

(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is a synthetic organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride typically involves a multi-step process. The initial step often includes the formation of the cyclopentane ring, followed by the introduction of the fluorine atom and the pyrrole ring. The reaction conditions usually require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield. The industrial methods focus on cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with similar structural features used in various chemical reactions.

    3-Chlorophenol: Another compound with similar reactivity and applications.

Uniqueness

(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13ClFN

Molecular Weight

165.63 g/mol

IUPAC Name

(3aS,6aR)-5-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride

InChI

InChI=1S/C7H12FN.ClH/c8-7-1-5-3-9-4-6(5)2-7;/h5-7,9H,1-4H2;1H/t5-,6+,7?;

InChI Key

XVTHEXDGZVXHAT-VPEOJXMDSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1F.Cl

Canonical SMILES

C1C(CC2C1CNC2)F.Cl

Origin of Product

United States

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